2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-13(10(2)23-9)14(21)16-11-4-6-12(7-5-11)20-15(22)19(3)17-18-20/h4-8H,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDLGJKISEDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and pharmacological evaluations.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step reactions that integrate various functional groups. The general synthetic route includes the formation of the furan and tetrazole moieties, which are crucial for its biological activity. The compound can be synthesized through microwave-assisted methods, yielding high purity and crystalline forms suitable for further studies .
Structural Analysis
The molecular structure of the compound incorporates a furan ring, a carboxamide group, and a tetrazole derivative, which contribute to its pharmacological properties. The presence of these functional groups is believed to enhance its interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives containing tetrazole rings have exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus epidermidis and Escherichia coli . The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.25 to 4 µg/mL, demonstrating their potency compared to standard antibiotics like ciprofloxacin.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on human cancer cell lines using the MTT assay. Compounds similar to the target molecule showed selective cytotoxicity against cancer cells while being non-cytotoxic to normal cell lines (HaCaT). This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
| Structural Feature | Importance in Activity |
|---|---|
| Furan Ring | Enhances lipophilicity and bioavailability |
| Tetrazole Moiety | Contributes to antimicrobial properties |
| Carboxamide Group | Increases interaction with biological targets |
Research indicates that modifications in these groups can lead to variations in potency and selectivity against different microbial strains or cancer cells .
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial properties of tetrazole derivatives, one compound demonstrated significant inhibition against S. epidermidis. The study utilized both standard and clinical strains to assess efficacy, revealing that modifications in the phenyl ring enhanced activity .
Case Study 2: Cytotoxicity Profile
A separate investigation into the cytotoxic effects on various cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of electron-donating groups was linked to increased cytotoxicity .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds with similar structures. For instance, derivatives containing tetrazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Case Study Example :
A study evaluated a series of tetrazole derivatives for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, suggesting enhanced efficacy.
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6h | MCF-7 | 2.32 |
| 6h | A549 | 5.36 |
Antimicrobial Activity
Compounds similar to 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide have also been investigated for their antimicrobial properties. The presence of the furan and tetrazole rings contributes to their effectiveness against various bacterial strains.
Antibacterial Activity :
In vitro tests have shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 32 |
| 11e | Escherichia coli | 47.5 |
Potential Use in Drug Design
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets through multiple mechanisms opens avenues for the design of new therapeutics for cancer and infectious diseases.
Comparison with Similar Compounds
Research Findings and Data Gaps
Structural Characterization
- X-ray Crystallography: No direct data exist for the target compound, but programs like SHELXL () and ORTEP-3 () are industry standards for small-molecule refinement, suggesting methods for future structural analysis.
- NMR Spectroscopy : The absence of reported NMR data for the target compound contrasts with detailed spectra for 7b (δ = 2.22–2.49 ppm for methyl groups), underscoring a need for experimental validation .
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The 1H-tetrazol-1-yl scaffold is synthesized via Huisgen [3+2] cycloaddition between nitriles and sodium azide. For the 4-methyl-5-oxo variant, the reaction requires a nitrile precursor with a ketone or ester group adjacent to the cyano group to facilitate oxo-group incorporation during cyclization.
Representative Procedure
- Substrate : 4-Cyanoacetophenone derivatives.
- Conditions : NaN₃ (3 eq), NH₄Cl (1 eq), DMF, 120°C, 12–24 h.
- Catalyst : Cu(II)-supported nanoparticles (e.g., Fe₃O₄@SiO₂/Cu(II)) enhance yields (85–95%) and reduce reaction time to 1–2 h under microwave irradiation.
Mechanistic Insight
The Cu(II) catalyst polarizes the nitrile group, enabling nucleophilic attack by azide. Subsequent cyclization forms the tetrazole ring, with the ketone group tautomerizing to yield the 5-oxo moiety.
N-Methylation of Tetrazolone
Post-cyclization, N-methylation at the tetrazole’s N4 position is achieved using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃, DMF, 60°C, 6 h).
Key Data
| Parameter | Value |
|---|---|
| Yield | 78–90% |
| Selectivity | >95% (N4 vs. N1) |
Nitro Reduction to Aniline
The nitro group in intermediates like 4-(4-methyl-5-oxotetrazol-1-yl)nitrobenzene is reduced using H₂/Pd-C (ethanol, 25°C, 2 h) or SnCl₂/HCl.
Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid
Esterification and Hydrolysis
The furan core is constructed via acid-catalyzed cyclization of γ-keto esters, followed by hydrolysis (Figure 2).
Patent-Based Protocol (DE2207098A1)
- Substrate : Ethyl γ-keto-3-methylpent-2-enoate.
- Conditions : H₂SO₄ (cat.), 100°C, 4 h → ethyl 2,5-dimethylfuran-3-carboxylate (82% yield).
- Hydrolysis : NaOH (aq.), ethanol, reflux → 2,5-dimethylfuran-3-carboxylic acid (95% yield).
Amide Coupling: Final Assembly
Carboxylic Acid Activation
The furan-3-carboxylic acid is converted to its acid chloride using SOCl₂ (neat, 70°C, 2 h) or coupling agents like HATU/DIPEA.
Nucleophilic Acylation
The tetrazole-aniline reacts with the activated acid in anhydrous THF or DMF at 0–25°C (12–24 h), yielding the target amide.
Optimization Table
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 88 |
| EDCl/HOBt | THF | 0→25 | 75 |
Alternative and Emerging Methodologies
Microwave-Assisted Tetrazole Synthesis
Microwave irradiation (200 W, 130°C, 10 min) with Cu(II)-grafted carbon nanotubes reduces cycloaddition time to minutes while maintaining yields >90%.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,5-dimethyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide, and how are reaction conditions optimized?
- Answer : Synthesis involves multi-step reactions, including coupling the furan-3-carboxamide core with a tetrazole-substituted phenyl group. Key steps include:
- Amide bond formation between the furan carboxylic acid derivative and the aniline-containing tetrazole moiety, typically using coupling agents like EDCI or DCC under anhydrous conditions .
- Tetrazole ring formation via [2+3] cycloaddition reactions, requiring precise temperature control (e.g., reflux in acetonitrile) and stoichiometric ratios of nitrile and azide precursors .
- Purification via column chromatography or recrystallization to isolate the product. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time to maximize yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound, and how do they validate structural integrity?
- Answer :
- NMR spectroscopy (¹H, ¹³C) confirms the presence of methyl groups (δ ~2.3 ppm for furan-CH₃), tetrazole protons (δ ~8.5 ppm), and amide carbonyl signals (δ ~165 ppm in ¹³C) .
- Mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 385.14) and fragmentation patterns matching the tetrazole and furan moieties .
- HPLC monitors purity (>98%) using reverse-phase C18 columns and UV detection at λ = 254 nm .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer : Stability studies show:
- Acidic conditions (pH < 3) : Rapid degradation of the tetrazole ring via hydrolysis, forming carboxylic acid derivatives.
- Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C, as confirmed by HPLC .
- Thermal stability : Decomposition above 150°C (DSC/TGA data), necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- Impurity effects : Re-synthesize the compound with >99% purity (via preparative HPLC) and re-test activity .
- Solubility differences : Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation artifacts .
Q. What computational strategies are effective for predicting this compound’s reactivity and optimizing synthetic pathways?
- Answer :
- Density Functional Theory (DFT) models predict reaction transition states (e.g., tetrazole cyclization energy barriers) to identify optimal catalysts (e.g., ZnCl₂) .
- Machine learning (ML) algorithms analyze historical reaction data to recommend solvent systems (e.g., DMF for amidation) and temperature ranges (80–100°C) .
- Molecular dynamics simulations assess stability in biological matrices, guiding formulation design .
Q. What experimental design principles are critical for scaling up synthesis while maintaining yield and purity?
- Answer : Use Design of Experiments (DoE) frameworks:
- Factorial designs test variables (e.g., temperature, catalyst loading) to identify critical parameters. For example, a 2³ factorial design revealed that reaction time and solvent polarity (logP) are key for yield optimization .
- Continuous flow reactors improve scalability by enhancing heat/mass transfer, reducing side reactions (e.g., tetrazole oxidation) .
Q. How can researchers identify the biological target(s) of this compound using omics or structural biology approaches?
- Answer :
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture target proteins in cell lysates, followed by LC-MS/MS identification .
- X-ray crystallography : Co-crystallize the compound with potential targets (e.g., kinases) to resolve binding modes. For example, the furan carbonyl may form hydrogen bonds with kinase hinge regions .
- CRISPR-Cas9 screens : Genome-wide knockout libraries can reveal synthetic lethal interactions, narrowing down pathways of interest .
Methodological Guidelines
- Synthetic Optimization : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to minimize experimental runs .
- Data Validation : Cross-validate computational predictions (e.g., DFT) with experimental kinetics data .
- Biological Assays : Include counter-screens against related targets (e.g., kinase panels) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
